![molecular formula C24H25N7S B11037724 1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea](/img/structure/B11037724.png)
1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
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Overview
Description
3-(2-{(ANILINOCARBOTHIOYL)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}ETHYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a pyrimidine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(2-{(ANILINOCARBOTHIOYL)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}ETHYL)-1H-INDOLE involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .
Chemical Reactions Analysis
3-(2-{(ANILINOCARBOTHIOYL)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}ETHYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-{(ANILINOCARBOTHIOYL)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}ETHYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 3-(2-{(ANILINOCARBOTHIOYL)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}ETHYL)-1H-INDOLE include other indole derivatives and pyrimidine-containing compounds. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:
Indole-3-acetic acid: A plant hormone with a simpler structure and different biological functions.
4,6-Dimethyl-2-pyrimidinyl derivatives: Compounds with similar pyrimidine moieties but different substituents, leading to varied biological activities.
The uniqueness of 3-(2-{(ANILINOCARBOTHIOYL)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]AMINO}ETHYL)-1H-INDOLE lies in its combined indole and pyrimidine structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H25N7S |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
1-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C24H25N7S/c1-16-14-17(2)28-23(27-16)30-22(25)31(24(32)29-19-8-4-3-5-9-19)13-12-18-15-26-21-11-7-6-10-20(18)21/h3-11,14-15,26H,12-13H2,1-2H3,(H,29,32)(H2,25,27,28,30) |
InChI Key |
ZIMFHHGATHDUJX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N(CCC2=CNC3=CC=CC=C32)C(=S)NC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N(CCC2=CNC3=CC=CC=C32)C(=S)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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